molecular formula C6H5AsO B1221442 Phenylarsine oxide CAS No. 637-03-6

Phenylarsine oxide

Cat. No. B1221442
CAS RN: 637-03-6
M. Wt: 168.02 g/mol
InChI Key: BQVCCPGCDUSGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylarsine oxide (PAO) is a chemical compound known for its applications in various scientific research fields, particularly as a protein tyrosine phosphatase (PTP) inhibitor. This compound has been investigated for its impact on the motility and viability of parasites such as Setaria cervi, leading to significant decreases in these parameters and ultimately causing death. The inhibition of PTP activity by PAO in these parasites suggests its potential as a chemotherapeutic target for diseases like lymphatic filariasis (Singh et al., 2016).

Synthesis Analysis

While specific details on the synthesis of phenylarsine oxide are not directly available, related research provides insights into the synthesis of phenylacetonitrile, a compound that could share some synthetic pathways or methodologies with PAO. For example, the synthesis of phenylacetonitrile through the amination of styrene oxide catalyzed by a bimetallic catalyst Zn30.1Cr4.3/γ-Al2O3 demonstrates a novel method that achieves high yields, suggesting potential parallels in the synthesis of other phenyl-based compounds (Zhang et al., 2012).

Molecular Structure Analysis

PAO's molecular structure contributes to its role as a specific inhibitor of protein tyrosine phosphatases (PTPs). This inhibition is crucial for its biological activity, affecting the motility and viability of parasites by altering their protein profile and reducing ATP generation, thereby disturbing their overall homeostasis (Singh et al., 2016).

Chemical Reactions and Properties

PAO's ability to inhibit PTPs is a key chemical property that has been exploited in research to study its effects on parasites. The compound's reactivity with biological molecules, leading to alterations in protein expression and enzyme activity, highlights its potential for further study in various biochemical and medical applications (Singh et al., 2016).

Scientific Research Applications

T Cell Signal Transduction

Phenylarsine oxide (PAO) impacts early signal transduction events in human T cells. This phosphotyrosine phosphatase inhibitor interferes with the phosphorylation of intracellular substrates in T cells, disrupting signal transduction post anti-CD3 stimulation. Surprisingly, PAO alone triggers a dose-dependent increase in intracellular-free calcium concentration in T cells, independent of the CD45 transmembrane tyrosine phosphatase, hinting at multiple intracellular targets and a potential role in cellular calcium homeostasis (Fletcher, Samelson, & June, 1993).

Rho and Rac GTPases Modulation

PAO selectively inhibits guanine nucleotide binding of Rho GTPase but not Rac GTPases. This trivalent arsenical, known for inactivating phosphatases with specific motifs, affects RhoA by modifying its ability to bind to guanine nucleotides, thereby influencing the actin cytoskeleton's organization in cells (Gerhard, John, Aktories, & Just, 2001).

Interactions with Adipocytes

PAO inhibits insulin-stimulated glucose transport in adipocytes, implicating vicinal dithiols in signal transmission. Radiolabelled PAO studies reveal its association with cytosolic and membrane fractions in adipocytes, suggesting a role in glucose transport mechanisms (Frost & Schwalbe, 1990).

Mitochondrial Membrane Permeability

Phenylarsine oxide induces mitochondrial permeability transition in rat liver mitochondria. This process is sensitive to cyclosporin A and BHT (an oxygen radical scavenger), suggesting direct interaction with functional SH groups affecting mitochondrial membrane permeability (Lenartowicz, Bernardi, & Azzone, 1991).

Impacts on Glucose Transport and Cellular Processes

PAO's interaction with vicinal sulfhydryl groups plays a crucial role in insulin-activated hexose transport in adipocytes. It prevents insulin-activated hexose uptake but does not affect basal hexose uptake, highlighting its specificity in cellular processes (Frost & Lane, 1985).

Safety And Hazards

Phenylarsine oxide is a toxic compound that can cause severe irritation to the skin, eyes, and respiratory tract . Inhalation of the compound can cause coughing, difficulty breathing, and chest pain . Ingestion of the compound can cause nausea, vomiting, and abdominal pain . Long-term exposure to phenylarsine oxide can cause liver and kidney damage .

Future Directions

The quality and availability of Phenylarsine Oxide starting material has deteriorated in recent years and the price has gone up significantly . The higher price coupled with safety and environmental concerns associated with Arsenic compounds make Sodium Thiosulfate solutions more attractive alternatives for many applications, in spite of their need for restandardization and susceptibility to bacterial growth .

properties

IUPAC Name

arsorosobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5AsO/c8-7-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVCCPGCDUSGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[As]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5AsO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042249
Record name Phenylarsine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals with a melting point of 144-146 degrees C; [Merck Index]
Record name Phenyl arsine oxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1912
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Phenylarsine oxide

CAS RN

637-03-6
Record name Phenylarsine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxophenylarsine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name phenylarsine oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42470
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Arsine, oxophenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenylarsine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylarsine oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.251
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXOPHENYLARSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HUR2WY345
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylarsine oxide
Reactant of Route 2
Phenylarsine oxide
Reactant of Route 3
Phenylarsine oxide
Reactant of Route 4
Phenylarsine oxide
Reactant of Route 5
Phenylarsine oxide
Reactant of Route 6
Phenylarsine oxide

Citations

For This Compound
8,320
Citations
AE Gibson, RJ Noel, JT Herlihy… - American Journal of …, 1989 - journals.physiology.org
… over which phenylarsine oxide (PAO) inhibits oxygen consumption and decreases cellular ATP content overlap with those … Phenylarsine oxide-induced increase in alveolar macrophage …
Number of citations: 109 journals.physiology.org
RK Srivastava, C Li, Z Weng, A Agarwal, CA Elmets… - Scientific reports, 2016 - nature.com
… Phenylarsine oxide (PAO), a strong oxidant and a prototype arsenical is tested for its suitability to defining molecular mechanisms underlying arsenicals-mediated tissue injury. Topically …
Number of citations: 25 www.nature.com
P Huang, YH Zhang, XW Zheng, YJ Liu, H Zhang… - Metallomics, 2017 - academic.oup.com
… Structure of the organic arsenic compound phenylarsine oxide (PAO) presented in this study (B). HepG2 cells were exposed to PAO at different concentrations (1–5 μM) for 24 or 72 h (C…
Number of citations: 37 academic.oup.com
KB Sandau, J Zhou, T Kietzmann, B Brüne - Journal of Biological …, 2001 - ASBMB
… For further consideration we included a fourth agent, phenylarsine oxide (PAO), known to cross-link vicinal -SH groups since modifications of the -SH moiety of cysteine by S-nitrosation …
Number of citations: 265 www.jbc.org
P Garcia-Morales, Y Minami, E Luong… - Proceedings of the …, 1990 - National Acad Sciences
… In this study, we demonstrate that phenylarsine oxide can … Increasing concentrations of phenylarsine oxide result in an … The effect of phenylarsine oxide on T cells stimulated with an …
Number of citations: 332 www.pnas.org
J Doussiere, A Poinas, C Blais… - European journal of …, 1998 - Wiley Online Library
… (Serva); sodium nitrite, 4-fluoro-3-nitro- of the amount of its two subunits, namely the A subunit of 22 kDa and the β subunit of 85105 kDa compared to that of aniline, phenylarsine oxide (…
Number of citations: 50 febs.onlinelibrary.wiley.com
TA Bennett, BS Edwards, LA Sklar… - The journal of …, 2000 - journals.aai.org
… In an effort to begin to understand the mechanisms of shedding, we have studied in detail the effect of phenylarsine oxide (PAO), which we found induces activation-independent L-…
Number of citations: 135 journals.aai.org
C Oetken, M von Willebrand, M Autero… - European journal of …, 1992 - Wiley Online Library
… We report that treatment of hematopoietic cells with phenylarsine oxide (PAO), a membrane-permeable phosphotyrosine phosphatase inhibitor, induced a dramatic accumulation of …
Number of citations: 55 onlinelibrary.wiley.com
EJ Henriksen, JO Holloszy - American Journal of …, 1990 - journals.physiology.org
The trivalent arsenical phenylarsine oxide (PAO) inhibits insulin-stimulated glucose transport in adipocytes and skeletal muscle through direct interactions with vicinal sulfhydryls. In …
Number of citations: 39 journals.physiology.org
E Lenartowicz, P Bernardi, GF Azzone - Journal of bioenergetics and …, 1991 - Springer
This paper reports an investigation on the effects of the hydrophobic, bifunctional SH group reagent phenylarsine oxide (PhAsO) on mitochondrial membrane permeability. We show that …
Number of citations: 132 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.